molecular formula C14H17N3O4 B10891223 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrimidine-2,4(1H,3H)-dione

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10891223
M. Wt: 291.30 g/mol
InChI Key: WTASWBVGTCKLLT-UHFFFAOYSA-N
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Description

5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a dimethoxyphenethyl group attached to an amino group, which is further connected to a pyrimidinedione core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of a dimethoxyphenethyl group with a pyrimidinedione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H17N3O4/c1-20-11-4-3-9(7-12(11)21-2)5-6-15-10-8-16-14(19)17-13(10)18/h3-4,7-8,15H,5-6H2,1-2H3,(H2,16,17,18,19)

InChI Key

WTASWBVGTCKLLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CNC(=O)NC2=O)OC

Origin of Product

United States

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